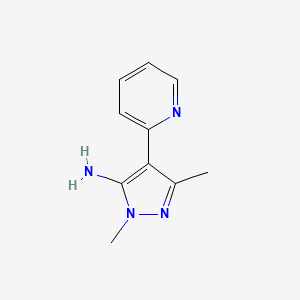
Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a cyclopropyl group, and an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-cyclopropyl-5-oxooxane-2-carboxylic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Aplicaciones Científicas De Investigación
Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the oxane ring and cyclopropyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate: shares similarities with other benzyl esters and oxane derivatives.
Benzyl alcohol: A simpler compound with a benzyl group attached to a hydroxyl group.
Cyclopropyl ketones: Compounds with a cyclopropyl group attached to a ketone functional group.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of both a benzyl group and a cyclopropyl group in the same molecule allows for interactions with a wide range of molecular targets, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C16H18O4 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
benzyl (2S)-2-cyclopropyl-5-oxooxane-2-carboxylate |
InChI |
InChI=1S/C16H18O4/c17-14-8-9-16(20-11-14,13-6-7-13)15(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t16-/m0/s1 |
Clave InChI |
BUMDONFHXJZHLJ-INIZCTEOSA-N |
SMILES isomérico |
C1CC1[C@@]2(CCC(=O)CO2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CC1C2(CCC(=O)CO2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)
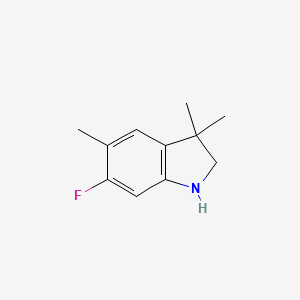


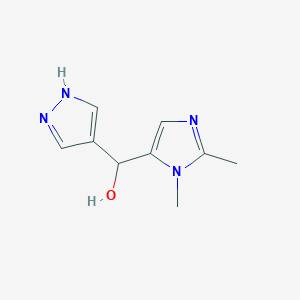
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
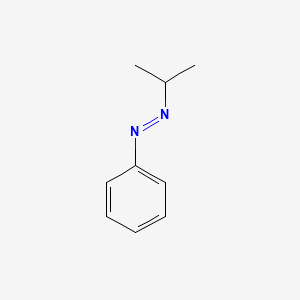
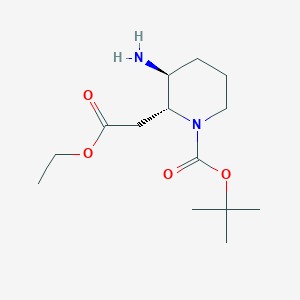

![(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13068820.png)
